molecular formula C10H12O6 B052404 (1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid CAS No. 117580-15-1

(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid

Cat. No. B052404
M. Wt: 228.2 g/mol
InChI Key: NJHQXJPGTQOYFN-UHFFFAOYSA-N
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Description

“(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid”, also known as Prephenyllactate, is a chemical compound with the molecular formula C10H12O6 . It is involved in the degradation of terephthalate (TPA) via the protocatechuate (PCA) 4,5-cleavage pathway .


Molecular Structure Analysis

The molecular structure of “(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid” is represented by the molecular formula C10H12O6 . The InChI representation of the molecule is InChI=1S/C10H12O6/c11-6-1-3-10 (4-2-6,9 (15)16)5-7 (12)8 (13)14/h1-4,6-7,11-12H,5H2, (H,13,14) (H,15,16) . The Canonical SMILES representation is C1=CC (C=CC1O) (CC (C (=O)O)O)C (=O)O .


Chemical Reactions Analysis

The compound is known to be involved in the degradation of terephthalate (TPA) via the protocatechuate (PCA) 4,5-cleavage pathway . It catalyzes the dehydrogenation of 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate (DCD) to yield protocatechuate (PCA) .


Physical And Chemical Properties Analysis

The molecular weight of “(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid” is 228.20 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 4 . The Exact Mass is 228.06338810 g/mol and the Monoisotopic Mass is 228.06338810 g/mol . The Topological Polar Surface Area is 115 Ų . The Heavy Atom Count is 16 .

Scientific Research Applications

  • Stereochemical Transformations : A study involving the bromination and epoxydation of related compounds showed that such processes could yield a variety of stereochemically distinct products, relevant in understanding stereochemical transformations in organic synthesis (Bellucci, Marioni, & Marsili, 1972).

  • Tautomeric and Conformational Studies : Research on tautomeric transformations of related compounds into γ-lactones highlights the complexity and versatility of such molecules in chemical reactions, which could be important in designing new synthetic pathways (Santalova, Glazunov, & Denisenko, 2011).

  • Potential in Neuropharmacology : Bicyclic lactones derived from kainic acid, structurally related to lactic acid derivatives, have been investigated as selective antagonists of neuroexcitatory amino acids. This suggests potential applications in neuropharmacology and the development of new neurological therapeutics (Goldberg, Luini, & Teichberg, 1983).

  • Process Intensification in Lactic Acid Production : The integration of membranes in the production of lactic acid, a related compound, shows potential for improving the efficiency and reducing the cost of lactic acid production, which is significant in various industrial applications (Pal, Sikder, Roy, & Giorno, 2009).

  • Biotechnological Routes from Biomass : Lactic acid derivatives have potential in green chemistry as feedstocks for producing various valuable chemicals, highlighting their significance in sustainable chemical production (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

1-(2-carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6-7,11-12H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHQXJPGTQOYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1O)(CC(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922462
Record name 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid

CAS RN

117580-15-1
Record name Prephenyllactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117580151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LO Zamir, R Tiberio, KA Devor, F Sauriol… - Journal of Biological …, 1988 - ASBMB
A novel natural product structurally related to prephenate and arogenate was isolated from a mutant of Neurospora crassa. This D-beta-(1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)-…
Number of citations: 10 www.jbc.org
RA Jensen - 1989 - osti.gov
A novel natural product structurally related to prephenate and arogenate was isolated from a mutant of Neurospora crassa. This D-{beta}-(1-carboxy-4-hydroxy-2, 5-cyclohexadiene-1-yl)…
Number of citations: 0 www.osti.gov
T Xia, S Ahmad, G Zhao, RA Jensen - 1991 - researchgate.net
Dual biosynthetic pathways diverge from prephenate to L-phenylalanine in Eruvinia herbicola, the unique intermediates of these pathways being phenylpyruvate and L-arogenate. After …
Number of citations: 0 www.researchgate.net

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